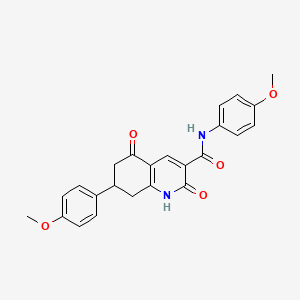![molecular formula C21H18N2O2S B14939861 2-(4-Methoxynaphthalen-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B14939861.png)
2-(4-Methoxynaphthalen-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxy-1-naphthyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ol is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a naphthalene ring, a benzothiophene ring, and a pyrimidine ring. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methoxy-1-naphthyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ol typically involves multi-step reactions One common method starts with the preparation of the naphthalene derivative, followed by the formation of the benzothiophene ring through cyclization reactions
- Step 1: Preparation of 4-methoxy-1-naphthyl derivative:
- React 4-methoxy-1-naphthol with a suitable halogenating agent to form 4-methoxy-1-naphthyl halide.
- Conditions: Use of a solvent like dichloromethane and a base such as triethylamine.
- Step 2: Formation of the benzothiophene ring:
- Cyclization of the naphthyl derivative with a thiophene precursor.
- Conditions: Heating under reflux with a catalyst like palladium on carbon.
- Step 3: Introduction of the pyrimidine ring:
- React the benzothiophene intermediate with a suitable pyrimidine precursor.
- Conditions: Use of a solvent like ethanol and a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反应分析
Types of Reactions: 2-(4-methoxy-1-naphthyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:
- Oxidation:
- Common reagents: Potassium permanganate, hydrogen peroxide.
- Major products: Oxidized derivatives with functional groups like ketones or carboxylic acids.
- Reduction:
- Common reagents: Sodium borohydride, lithium aluminum hydride.
- Major products: Reduced derivatives with functional groups like alcohols or amines.
- Substitution:
- Common reagents: Halogenating agents, nucleophiles.
- Major products: Substituted derivatives with different functional groups.
科学研究应用
2-(4-methoxy-1-naphthyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ol has a wide range of applications in scientific research:
- Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique structural properties and reactivity.
- Biology:
- Investigated for its potential as a biological probe.
- Used in studies related to enzyme inhibition and protein binding.
- Medicine:
- Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
- Studied for its ability to interact with specific molecular targets in the body.
- Industry:
- Used in the development of new materials with specific properties.
- Investigated for its potential use in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(4-methoxy-1-naphthyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets in the body. This compound is known to inhibit certain enzymes and proteins, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
相似化合物的比较
2-(4-methoxy-1-naphthyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ol can be compared with other similar compounds, such as:
- Pyrido[2,3-d]pyrimidin-5-ones:
- Similar structure but different ring systems.
- Known for their antiproliferative and antimicrobial activities.
- Pyrido[2,3-d]pyrimidin-7-ones:
- Similar structure with variations in the position of functional groups.
- Studied for their anti-inflammatory and analgesic properties.
- Thieno[2,3-d]pyrimidines:
- Similar heterocyclic structure with different substituents.
- Investigated for their potential as kinase inhibitors and anticancer agents.
The uniqueness of 2-(4-methoxy-1-naphthyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ol lies in its specific combination of rings and functional groups, which confer distinct biological activities and chemical reactivity.
属性
分子式 |
C21H18N2O2S |
|---|---|
分子量 |
362.4 g/mol |
IUPAC 名称 |
2-(4-methoxynaphthalen-1-yl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H18N2O2S/c1-25-16-11-10-14(12-6-2-3-7-13(12)16)19-22-20(24)18-15-8-4-5-9-17(15)26-21(18)23-19/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,22,23,24) |
InChI 键 |
XPMLDKVBJLRJJO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C2=CC=CC=C21)C3=NC4=C(C5=C(S4)CCCC5)C(=O)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(acetylamino)phenyl]-2-(1-cyclohexyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B14939793.png)
![5-(2-Methoxyphenyl)-2-[(2-methoxyphenyl)amino]pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B14939797.png)
![Ethyl 4-{[(E)-1-(dimethylamino)methylidene]amino}-6-methyl-1-phenyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B14939801.png)
![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(methylamino)benzamide](/img/structure/B14939805.png)
![5-ethyl-2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B14939810.png)



![N-{2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]butan-2-yl}-4-methylaniline](/img/structure/B14939827.png)
![1-{(2S)-2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-YL]tetrahydro-1H-pyrrol-1-YL}-2-butyn-1-one](/img/structure/B14939830.png)
![4-fluoro-N-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B14939840.png)

![5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N-(2,4-dimethylphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxamide](/img/structure/B14939844.png)
![(1E)-4,4,6,8-tetramethyl-1-(phenylimino)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14939855.png)
